molecular formula C8H11NO B3031753 3-Ethoxy-2-methylpyridine CAS No. 6652-01-3

3-Ethoxy-2-methylpyridine

Cat. No. B3031753
CAS RN: 6652-01-3
M. Wt: 137.18 g/mol
InChI Key: YUHXVWQQUNUOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6652-01-3

Product Name

3-Ethoxy-2-methylpyridine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethoxy-2-methylpyridine

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3

InChI Key

YUHXVWQQUNUOGH-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC=C1)C

Canonical SMILES

CCOC1=C(N=CC=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium metal (46.2 g) was dissolved in absolute ethanol (1 l) with stirring under nitrogen. 3-Hydroxy-2-methylpyridine (200 g prepared as described in C.A. 48, P4597 h) was added. The mixture was stirred at ambient temperature for 30 minutes and then a solution of bromoethane (350 ml) in absolute ethanol (100 ml) was added. The mixture was boiled under reflux for 5 hours then cooled and filtered. The filtrate was evaporated and the residue partitioned between dichloromethane and water. The organic layer was separated off and the aqueous layer extracted with dichloromethane. The combined organic extracts were dried and evaporated. The residue was distilled to give 3-ethoxy-2-methylpyridine b.p. 80°-84° C. (20 mmHg).
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.